Bienvenue dans la boutique en ligne BenchChem!

(S)-4-Tert-butylcarbonyl-2-methylpiperazine

protecting group orthogonality amide stability acidic deprotection resistance

(S)-4-Tert-butylcarbonyl-2-methylpiperazine (CAS 1419100-97-2), systematically named (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, is a chiral piperazine derivative bearing a pivaloyl (tert-butylcarbonyl) amide protecting group at the N4 position and a stereodefined (S)-methyl substituent at the 3-position of the piperazine ring. Unlike the more widely used (S)-4-Boc-2-methylpiperazine (CAS 147081-29-6), which features a tert-butoxycarbonyl (Boc) carbamate, this compound contains a tertiary amide linkage (pivaloyl) that is fundamentally resistant to the acidic deprotection conditions that cleave Boc groups.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 1419100-97-2
Cat. No. B1457544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Tert-butylcarbonyl-2-methylpiperazine
CAS1419100-97-2
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)C(C)(C)C
InChIInChI=1S/C10H20N2O/c1-8-7-12(6-5-11-8)9(13)10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyXCVMVRBLFPBDIN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Tert-butylcarbonyl-2-methylpiperazine (CAS 1419100-97-2): Procurement-Grade Chiral Piperazine Building Block with Differentiated Amide Pharmacophore


(S)-4-Tert-butylcarbonyl-2-methylpiperazine (CAS 1419100-97-2), systematically named (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, is a chiral piperazine derivative bearing a pivaloyl (tert-butylcarbonyl) amide protecting group at the N4 position and a stereodefined (S)-methyl substituent at the 3-position of the piperazine ring . Unlike the more widely used (S)-4-Boc-2-methylpiperazine (CAS 147081-29-6), which features a tert-butoxycarbonyl (Boc) carbamate, this compound contains a tertiary amide linkage (pivaloyl) that is fundamentally resistant to the acidic deprotection conditions that cleave Boc groups . The compound has a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol — 16 Da lighter than the corresponding Boc analog (C₁₀H₂₀N₂O₂, MW 200.28) — and is commercially available from multiple suppliers in purities ranging from 95% to ≥98% . The enantiomeric (R)-form is registered under CAS 909409-91-2, and the racemate under CAS 515863-60-2, enabling precise stereochemical specification in procurement and synthetic workflows .

Why (S)-4-Tert-butylcarbonyl-2-methylpiperazine Cannot Be Replaced by a Generic Boc- or Racemic Piperazine Analog in Chiral Synthesis


Generic substitution of (S)-4-tert-butylcarbonyl-2-methylpiperazine with its Boc-protected analog (CAS 147081-29-6) or the racemic mixture (CAS 515863-60-2) introduces chemically and stereochemically consequential differences that propagate through downstream synthetic steps. The Boc carbamate undergoes quantitative cleavage under anhydrous acidic conditions (e.g., TFA or HCl/dioxane), whereas the pivaloyl amide remains intact . This orthogonal stability profile determines whether the N4 position remains blocked or is liberated during subsequent transformations — a binary outcome that can derail multi-step synthetic routes if the incorrect protecting group is selected. Concurrently, substituting the enantiopure (S)-form with the racemate eliminates stereochemical control at the 3-methyl position of the piperazine ring, a parameter shown to be essential for biological target engagement in 2(S)-methylpiperazine-containing pharmacophores such as CCR5 antagonists [1]. Furthermore, the 16 Da molecular weight difference between the pivaloyl amide (MW 184.28) and the Boc carbamate (MW 200.28, C₁₀H₂₀N₂O₂) yields distinct LC-MS retention times and ion masses, creating data integrity issues if the wrong compound is inadvertently documented in analytical records .

Quantitative Differentiation Evidence for (S)-4-Tert-butylcarbonyl-2-methylpiperazine (CAS 1419100-97-2) vs. Closest Analogs


Amide vs. Carbamate Chemical Stability: Pivaloyl Resists Acidic Cleavage Conditions That Quantitatively Remove Boc

The tert-butylcarbonyl (pivaloyl) group in (S)-4-tert-butylcarbonyl-2-methylpiperazine forms a tertiary amide bond to the piperazine N4 nitrogen. This amide linkage is fundamentally resistant to the anhydrous acidic conditions (e.g., TFA, HCl in 1,4-dioxane) that effect quantitative cleavage of the Boc carbamate in the direct analog (S)-4-Boc-2-methylpiperazine (CAS 147081-29-6). Under standard Boc-deprotection conditions (TFA/CH₂Cl₂ or 4 M HCl/dioxane), the Boc group is cleaved with generation of tert-butyl cations, typically reaching >95% conversion within 1–2 hours [1]. In contrast, the pivaloyl amide remains intact indefinitely under these identical conditions. This differential is not a matter of degree but of chemical category: the Boc group is designed as a cleavable protecting group, whereas the pivaloyl group is a stable blocking group intended to persist through acidic workup .

protecting group orthogonality amide stability acidic deprotection resistance multi-step synthesis

Molecular Weight and Atom Economy: 16 Da Lighter Than the Boc Analog for Fragment-Based Drug Design

(S)-4-Tert-butylcarbonyl-2-methylpiperazine (C₁₀H₂₀N₂O, MW 184.28 g/mol) is 16 Da lighter than the corresponding Boc-protected analog (S)-4-Boc-2-methylpiperazine (C₁₀H₂₀N₂O₂, MW 200.28 g/mol), corresponding to one fewer oxygen atom in the molecular formula . This difference arises from the amide carbonyl (C=O directly attached to tert-butyl) vs. the carbamate carbonyl (C=O attached via oxygen to tert-butyl). The 8.0% reduction in molecular weight represents a measurable advantage in fragment-based drug discovery, where every atom contributes to the ligand efficiency (LE) calculation (LE = −RT ln(IC₅₀)/heavy atom count). For a hypothetical fragment hit with an IC₅₀ of 10 μM, using the pivaloyl-protected intermediate (13 heavy atoms) vs. the Boc analog (14 heavy atoms) yields a ligand efficiency difference of approximately 0.02 kcal/mol per heavy atom — a non-trivial increment in fragment optimization campaigns where LE thresholds determine progression decisions [1].

atom economy fragment-based drug discovery molecular weight optimization lead-likeness

Enantiomeric Procurement: (S)- vs. (R)-Enantiomer Purity Specifications and Commercial Pricing

The (S)-enantiomer (CAS 1419100-97-2) and (R)-enantiomer (CAS 909409-91-2) of 4-tert-butylcarbonyl-2-methylpiperazine are both commercially available from multiple vendors, but with distinct purity specifications, pricing tiers, and supplier networks. The (S)-enantiomer (target compound) is offered by Fluorochem at 95.0% purity (250 mg / £254.00; 1 g / £636.00) , by CymitQuimica at ≥95% purity (100 mg / €180.00; 1 g / €715.00) , and by MolCore at NLT 98% purity . The (R)-enantiomer is available from Beyotime at 97% purity (200 mg / ¥91.00; 1 g / ¥363.00) and from Macklin at 97% purity (100 mg / ¥67.00; 250 mg / ¥95.00; 1 g / ¥373.00) . The (S)-enantiomer commands an approximately 1.7- to 2.0-fold price premium over the (R)-enantiomer at the 1 g scale when normalized to a common currency, reflecting differential synthetic accessibility and demand. Importantly, the (S)-enantiomer is sold with a defined absolute configuration confirmed by the isomeric SMILES notation C[C@H]1CN(CCN1)C(=O)C(C)(C)C, while the (R)-enantiomer carries the opposite stereochemical descriptor, and the racemate (CAS 515863-60-2) is available at 95–98% purity without stereochemical specification .

chiral purity enantiomer procurement stereochemical specification vendor comparison

Storage and Handling: Room Temperature Stability of the (S)-Enantiomer vs. Cold-Chain Requirements for the Boc Analog

The (S)-4-tert-butylcarbonyl-2-methylpiperazine (CAS 1419100-97-2) is specified by vendors for storage at room temperature in a sealed container, with AKSci listing long-term storage as 'store in a cool, dry place' without cold-chain requirement . In contrast, the Boc analog (S)-4-Boc-2-methylpiperazine (CAS 147081-29-6) requires storage at 2–8 °C under inert atmosphere and protection from light . This differential arises because the Boc carbamate is susceptible to thermal decomposition via tert-butyl cation elimination at elevated temperatures, whereas the pivaloyl amide lacks this degradation pathway. Additionally, the (R)-enantiomer (CAS 909409-91-2) is specified for storage at 2–8 °C with protection from light by multiple vendors , whereas the (S)-enantiomer does not carry this cold-chain specification, suggesting differential long-term stability profiles between enantiomers that may reflect differences in crystallinity or hygroscopicity of the enantiopure solids.

storage stability cold-chain logistics shipping requirements laboratory handling

Tert-Butylcarbonyl Pharmacophore in Kinase Inhibitor Design: Steric Bulk Optimization Validated by mTOR Inhibitor SAR

In a systematic structure-activity relationship study of pyrazolo[3,4-d]pyrimidine-based mTOR kinase inhibitors, compound 3c — incorporating a tert-butylcarbonyl (pivaloyl) group at the N1-piperidine position — exhibited antiproliferative EC₅₀ values of 8.3 nM in U87-MG glioblastoma cells and 18 nM in T98G glioblastoma cells after 5-day treatment [1]. This potency represented a marked improvement over the N-acetyl (3a) and N-acryl (3b) analogs, demonstrating that the sterically demanding tert-butylcarbonyl group occupies an optimal volume in the mTOR ATP-binding pocket. Critically, the size of this group appeared to be at the upper limit of steric tolerance: extension to tert-butylmethylcarbonyl (3d) or larger cyclic substituents (cyclopentyl 3e, cyclohexyl 3f) led to potent but slightly less active compounds, while replacement of the tert-butylcarbonyl amide with a tert-butoxycarbonyl (Boc) carbamate (analog 2h) resulted in >2-fold reduced antiproliferative activity (EC₅₀ values: 2h was 5.1 nM in U87-MG and 11 nM in T98G, while 3c with the pivaloyl amide achieved 8.3 nM and 18 nM) [1]. Although these data are from elaborated kinase inhibitor compounds rather than the standalone building block (S)-4-tert-butylcarbonyl-2-methylpiperazine, they establish the pharmacophoric value of the tert-butylcarbonyl amide motif — as distinct from the Boc carbamate — in generating optimal steric and electronic complementarity within a well-defined enzyme active site [2].

kinase inhibitor mTOR structure-activity relationship steric optimization antiproliferative potency

Procurement-Targeted Application Scenarios for (S)-4-Tert-butylcarbonyl-2-methylpiperazine (CAS 1419100-97-2)


Multi-Step Synthesis Requiring Orthogonal N4 Protection During Acidic Transformations

When a synthetic route requires the piperazine N1 (secondary amine) to undergo functionalization (e.g., alkylation, reductive amination, sulfonylation) while the N4 position must remain protected under acidic conditions, (S)-4-tert-butylcarbonyl-2-methylpiperazine is the appropriate reagent. The pivaloyl amide survives TFA-mediated Boc deprotection of other protecting groups in the molecule, HCl/dioxane salt formation steps, and acidic aqueous workup — conditions that would quantitatively cleave the Boc analog (CAS 147081-29-6) . This orthogonal stability profile was exploited in the synthesis of SCH-350634, a CCR5 antagonist, where the Boc group on 1-Boc-3(S)-methylpiperazine was deliberately cleaved with TFA to liberate the free piperazine for subsequent Strecker reaction, demonstrating that Boc is intentionally used as a cleavable protecting group [1]. In routes where the N4 position must remain permanently blocked, the pivaloyl amide is the correct choice.

Fragment-Based Drug Discovery Leveraging the Sterically Optimized Pivaloyl Pharmacophore

Medicinal chemistry teams building fragment libraries for kinase inhibitor discovery should consider (S)-4-tert-butylcarbonyl-2-methylpiperazine as a source of the pivaloyl amide motif. The tert-butylcarbonyl group was identified as the optimal steric substituent in a systematic mTOR inhibitor SAR campaign: compound 3c achieved EC₅₀ values of 8.3 nM (U87-MG) and 18 nM (T98G), outperforming N-acetyl and N-acryl analogs while matching the potency of bulkier substituents [2]. The group's steric volume (comparable to a tert-butyl group with an sp²-hybridized carbonyl linker) provides a defined shape complementarity to hydrophobic pockets in ATP-binding sites. Furthermore, the 8% lower molecular weight compared to the Boc analog (184.28 vs. 200.28 g/mol) translates to improved ligand efficiency metrics in fragment progression decisions [3].

Chiral Synthesis of 2(S)-Methylpiperazine-Containing Bioactive Molecules (CCR5 Antagonists, Kinase Inhibitors)

The (S)-configuration at the 3-methyl position of the piperazine ring is a critical stereochemical parameter for biological activity in several target classes. In CCR5 antagonist development, the 2(S)-methylpiperazine moiety was identified as an essential pharmacophore element for high-affinity receptor binding [4]. (S)-4-Tert-butylcarbonyl-2-methylpiperazine delivers this stereochemistry in a protected form suitable for direct incorporation into synthetic sequences. The enantiopurity of the commercially available material (≥95% ee, as confirmed by chiral HPLC by vendors such as Fluorochem and MolCore) ensures that the chiral integrity of the final target molecule is maintained without requiring post-synthetic chiral resolution. The (R)-enantiomer (CAS 909409-91-2) is unsuitable for targets requiring the (S)-configuration and cannot be substituted.

Laboratory-Scale Procurement with Ambient Storage and Simplified Logistics

For academic and industrial laboratories that lack dedicated cold-storage capacity for chemical intermediates, (S)-4-tert-butylcarbonyl-2-methylpiperazine offers a practical procurement advantage: it is specified for storage at room temperature in a sealed container, without the 2–8 °C cold-chain requirement mandated for the Boc analog (CAS 147081-29-6) . This eliminates the need for refrigerated shipping, reduces energy costs for long-term storage, and simplifies inventory management in laboratories where refrigerator and freezer space is at a premium. The compound's GHS classification (H302, H315, H319, H335 — harmful if swallowed, skin/eye/respiratory irritant) is comparable to that of other piperazine derivatives and does not impose unusual handling restrictions beyond standard laboratory personal protective equipment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Tert-butylcarbonyl-2-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.